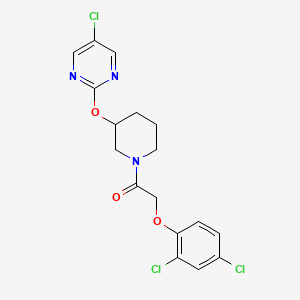
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Synthesis of 5-Chloropyrimidin-2-ol: This intermediate can be prepared by chlorination of pyrimidine-2-ol using a chlorinating agent such as phosphorus oxychloride.
Formation of 3-((5-Chloropyrimidin-2-yl)oxy)piperidine: The 5-chloropyrimidin-2-ol is then reacted with piperidine under basic conditions to form the piperidinyl ether intermediate.
Coupling with 2,4-Dichlorophenoxyacetyl Chloride: The final step involves the reaction of the piperidinyl ether intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Possible applications in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chlorinated aromatic rings and heterocyclic structure allow it to fit into binding sites and exert its effects through various pathways.
類似化合物との比較
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can be compared with other similar compounds, such as:
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-phenoxyethanone: Lacks the chlorinated substituents, which may affect its reactivity and biological activity.
1-(3-(5-Chloropyrimidin-2-yl)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone: Similar structure but without the ether linkage, potentially altering its chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in various applications.
特性
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O3/c18-11-3-4-15(14(20)6-11)25-10-16(24)23-5-1-2-13(9-23)26-17-21-7-12(19)8-22-17/h3-4,6-8,13H,1-2,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRUZHILXSKJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2678635.png)
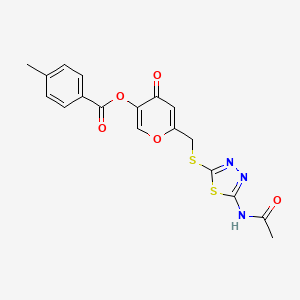
![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)
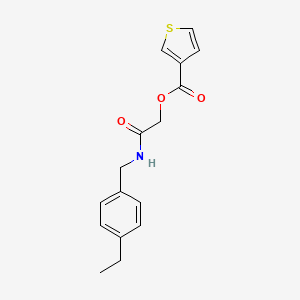
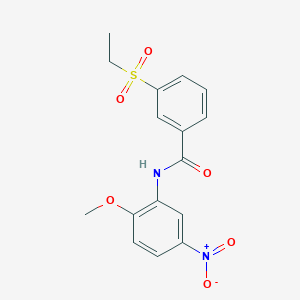
![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2678647.png)
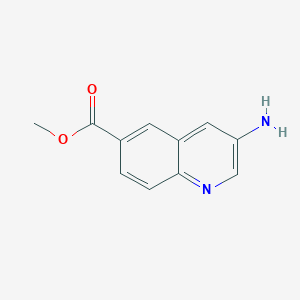
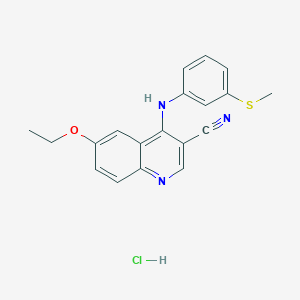
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)
![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)
![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)
